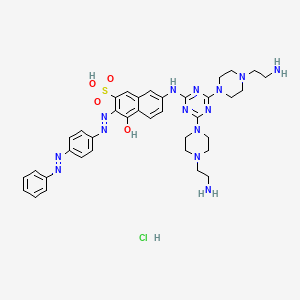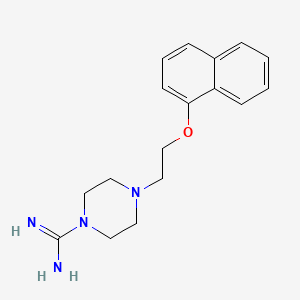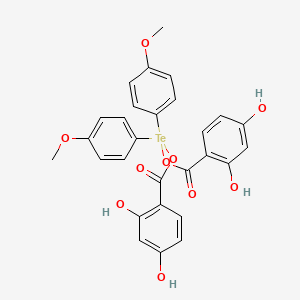
Tellurium, bis(p-methoxyphenyl)di-beta-resorcylato-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tellurium, bis(p-methoxyphenyl)di-beta-resorcylato- typically involves the reaction of tellurium tetrachloride with p-methoxyphenyl and beta-resorcylic acid derivatives. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dioxane, and requires careful monitoring of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to remove impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Tellurium, bis(p-methoxyphenyl)di-beta-resorcylato- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of tellurium, which can exhibit unique reactivity compared to other chalcogens .
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents such as chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tellurium oxides, while substitution reactions can result in the formation of various tellurium-containing organic compounds .
Applications De Recherche Scientifique
Tellurium, bis(p-methoxyphenyl)di-beta-resorcylato- has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. Additionally, it is explored for its use in the semiconductor industry and in the development of advanced materials .
Mécanisme D'action
The mechanism of action of Tellurium, bis(p-methoxyphenyl)di-beta-resorcylato- involves its interaction with molecular targets and pathways within cells. The compound can act as a Lewis acid, facilitating various chemical reactions. It also exhibits unique bonding interactions, such as hypervalency and three-centre bonding, which contribute to its reactivity and effectiveness in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Tellurium, bis(p-methoxyphenyl)di-beta-resorcylato- include other organotellurium compounds such as bis(p-hydroxyphenyl)tellurium dichloride and bis(3-methyl-4-hydroxyphenyl)tellurium dichloride . These compounds share some structural similarities but differ in their specific functional groups and reactivity.
Uniqueness: What sets Tellurium, bis(p-methoxyphenyl)di-beta-resorcylato- apart is its unique combination of p-methoxyphenyl and beta-resorcylic acid derivatives, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific applications, such as in advanced materials and biomedical research .
Propriétés
Numéro CAS |
84438-49-3 |
|---|---|
Formule moléculaire |
C28H24O10Te |
Poids moléculaire |
648.1 g/mol |
Nom IUPAC |
[(2,4-dihydroxybenzoyl)oxy-bis(4-methoxyphenyl)-λ4-tellanyl] 2,4-dihydroxybenzoate |
InChI |
InChI=1S/C28H24O10Te/c1-35-19-5-9-21(10-6-19)39(22-11-7-20(36-2)8-12-22,37-27(33)23-13-3-17(29)15-25(23)31)38-28(34)24-14-4-18(30)16-26(24)32/h3-16,29-32H,1-2H3 |
Clé InChI |
FXOFXPJCTXMFQL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)[Te](C2=CC=C(C=C2)OC)(OC(=O)C3=C(C=C(C=C3)O)O)OC(=O)C4=C(C=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



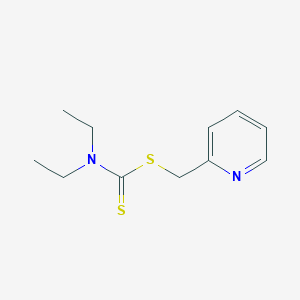
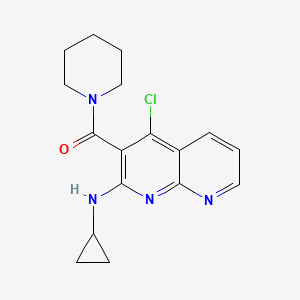
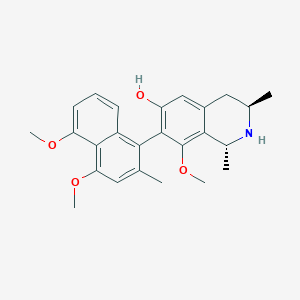




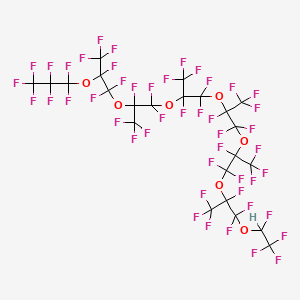
![13,14-dimethyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12735269.png)
